molecular formula C9H6O6 B044417 1,2,4-Benzenetricarboxylic acid CAS No. 528-44-9

1,2,4-Benzenetricarboxylic acid

Cat. No.: B044417
CAS No.: 528-44-9
M. Wt: 210.14 g/mol
InChI Key: ARCGXLSVLAOJQL-UHFFFAOYSA-N
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Description

Trimellitic acid is benzene substituted at the 1,2, and 4 positions by carboxy groups.

Scientific Research Applications

  • Dendrimer Synthesis : A study by Miller, Kwock, and Neenan (1992) demonstrated the synthesis of monodisperse aryl ester dendrimers based on 1,3,5-benzenetricarboxylic acid, highlighting its use in producing stable and highly soluble materials for diverse applications (Miller, Kwock, & Neenan, 1992).

  • Molecular Tiling : Meehan et al. (1997) found that the 1:1 adduct of 1,4-diazabicyclo[2.2.2]octane and 1,3,5-benzenetricarboxylic acid forms a planar two-dimensional sheet, creating a molecular tiling pattern. This indicates its potential in molecular design and architecture (Meehan et al., 1997).

  • Proton Polarizability : Brzeziński, Zundel, and Krämer (1986) observed that collective proton motion in 1,2,3-benzenetricarboxylic acid causes significant proton polarizability. This property is essential in understanding molecular interactions and behaviors (Brzeziński, Zundel, & Krämer, 1986).

  • Solubility Studies : Li et al. (2008) explored the solubility of 1,2,4-benzenetricarboxylic acid in binary acetic acid + water solvent mixtures. This study is crucial for understanding its behavior in different solvent environments (Li, Feng, Wang, & Li, 2008).

  • Supramolecular Network and Magnetic Properties : Chung et al. (2012) studied the cobalt-1,2,4-benzenetricarboxylate supramolecular network, which exhibits metamagnetic behavior and reversible assembly influenced by moisture. This research has implications for magnetic material applications (Chung et al., 2012).

  • Photoresponsive Characteristics : Liu et al. (2020) investigated the photoresponsive characteristics of supramolecular assemblies derived from benzenecarboxylate donors and viologen acceptors. This research is significant in the field of photonic materials (Liu et al., 2020).

  • Molecular Geometry : Marković, Bajduk, and Gutman (2004) studied the geometry and conformation of benzenecarboxylic acids, including this compound. Their findings contribute to the understanding of molecular structures and their implications (Marković, Bajduk, & Gutman, 2004).

Mechanism of Action

Target of Action

1,2,4-Benzenetricarboxylic acid, also known as trimellitic acid, primarily targets the synthesis of a wide range of metal-organic frameworks (MOFs) . MOFs are compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. They are a class of compounds with a variety of applications due to their high porosity and large surface area.

Mode of Action

Trimellitic acid acts as a carboxylate ligand, binding to metal ions in the synthesis of MOFs . The carboxylate groups on the trimellitic acid molecule provide points of attachment for the metal ions, facilitating the formation of the framework structure .

Biochemical Pathways

The specific biochemical pathways affected by trimellitic acid are largely dependent on the nature of the MOFs being synthesized . For instance, when used to synthesize lanthanide (Ln 3+) encapsulated nanocrystals, the resulting compound exhibits white-light luminescence . This suggests that trimellitic acid may play a role in energy transfer processes within these systems.

Pharmacokinetics

Information on the pharmacokinetics of this compound is limited. It is known that the compound is poorly soluble in water , which could impact its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The primary result of trimellitic acid’s action is the formation of MOFs . These structures have a wide range of applications, including gas storage, separation, and catalysis, due to their unique properties such as high porosity, large surface area, and tunable functionality .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the synthesis of MOFs often requires specific temperature and pressure conditions . Additionally, the presence of other substances, such as solvents, can also impact the efficacy and stability of the resulting MOFs .

Safety and Hazards

1,2,4-Benzenetricarboxylic acid is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3. It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment is recommended .

Future Directions

1,2,4-Benzenetricarboxylic acid has potential applications in the synthesis of metal-organic frameworks (MOFs) and Ln 3+ encapsulated nanocrystals which exhibit white-light luminescence . Its rigid, high asymmetric structure may be exploited to form compounds with non-centrosymmetric unit cells used in nonlinear optical studies .

Biochemical Analysis

Biochemical Properties

1,2,4-Benzenetricarboxylic acid plays a significant role in biochemical reactions, particularly as a ligand in the formation of metal-organic frameworks (MOFs). These frameworks are used in various applications, including catalysis and gas storage . The compound interacts with enzymes and proteins through its carboxylate groups, which can form ionic bonds with metal ions such as potassium, nickel, and manganese . These interactions are crucial for the stability and function of the resulting complexes.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways and gene expression. The compound’s ability to form complexes with metal ions can affect cellular metabolism by altering the availability of these ions for other biochemical reactions . Additionally, the presence of this compound in the cellular environment can impact the expression of genes involved in metal ion transport and homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The carboxylate groups of the compound can chelate metal ions, leading to the formation of stable complexes . These complexes can inhibit or activate enzymes by altering their conformation or availability of essential cofactors . Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or strong acids . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to changes in cellular function, including alterations in metabolic pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects . Studies have shown that high doses of this compound can cause oxidative stress and damage to cellular components, leading to cell death . It is essential to determine the appropriate dosage to avoid these adverse effects while achieving the desired biochemical outcomes.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to the metabolism of aromatic compounds. The compound can be metabolized by enzymes such as cytochrome P450, which catalyze the oxidation of the aromatic ring . This metabolism can lead to the formation of reactive intermediates that can further interact with cellular components, affecting metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via specific transporters that recognize its carboxylate groups . Once inside the cell, this compound can bind to proteins that facilitate its distribution to various cellular compartments . This distribution is essential for the compound’s biochemical activity and its effects on cellular function.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the mitochondria or nucleus, where it can exert its biochemical effects . The localization of this compound within these compartments can impact its activity and function, including its interactions with enzymes and other biomolecules .

Properties

IUPAC Name

benzene-1,2,4-tricarboxylic acid
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O6/c10-7(11)4-1-2-5(8(12)13)6(3-4)9(14)15/h1-3H,(H,10,11)(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARCGXLSVLAOJQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

67801-57-4 (cobalt(+2)[1:1] salt), 65296-81-3 (4-carboxyphthalatoplatinum 1r-trans-12-diaminocyclohexane complex salt/solvate)
Record name Trimellitic acid
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DSSTOX Substance ID

DTXSID3021487
Record name 1,2,4-Benzenetricarboxylic acid
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Molecular Weight

210.14 g/mol
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Physical Description

Dry Powder, Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS]
Record name 1,2,4-Benzenetricarboxylic acid
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Vapor Pressure

0.00000003 [mmHg]
Record name Trimellitic acid
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CAS No.

528-44-9
Record name Trimellitic acid
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Record name TRIMELLITIC ACID
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Record name Benzene-1,2,4-tricarboxylic acid
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Synthesis routes and methods I

Procedure details

Example of the polyamide-imide powder includes a condensation product of trimellitic acid derivative and aromatic diamine. Example of the trimellitic acid derivative includes trimellitic anhydride; trimellitic anhydride monochloride; 1,4-dicarboxy-3-N,N-dimethyl carbamoyl benzene; 1,4-dicarbomethoxy-3-carboxy benzene; 1,4-dicarboxy-3-carbophenoxy benzene; and ammonium salts formed of trimellitic acid, ammonia, dimethylamine, triethylamine, etc. Among these, trimellitic anhydride, trimellitic anhydride monochloride, etc. are often used with preference. Example of the aromatic diamine includes 2,2-bis[4-(4-aminophenoxy)phenyl] propane; 2,2 bis[4-(4-aminophenoxy)phenyl] butane; 1,1-bis[4-(4-aminophenoxy)phenyl]cyclohexane; 1,1-bis[4-(4-aminophenoxy)phenyl]cyclopentane; bis[4-(4-aminophenoxy)phenyl]sulfone; bis[4-(4-aminophenoxy)phenyl]ether; 4,4′-carbonyl bis(P-phenylene oxy) dianiline, etc.
Quantity
0 (± 1) mol
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[Compound]
Name
1,4-dicarboxy-3-N,N-dimethyl carbamoyl benzene
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Name
1,4-dicarbomethoxy-3-carboxy benzene
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Name
1,4-dicarboxy-3-carbophenoxy benzene
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[Compound]
Name
polyamide-imide
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[Compound]
Name
aromatic diamine
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[Compound]
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trimellitic anhydride
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[Compound]
Name
trimellitic anhydride monochloride
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Synthesis routes and methods II

Procedure details

Trimellitic acid anhydride chloride (50 g, 0.240 mol) is dissolved in 150 mL acetone in a 3-neck flask under nitrogen. The flask is cooled in an ice bath. A solution of AFM-caprolactone intermediate (82.05 g, 0.12 mol), and pyridine (19.0 g, 0.240 mol) in 80 ml of acetone is added slowly through a dropping funnel while continuously stirring the cold solution. After addition is completed, the flask contents are continuously stirred at room temperature for 4 hours. Water (4.32 g, 0.240 mol) is added and the solution is stirred continuously at room temperature overnight. The solids formed are removed by vacuum filtration and washed with acetone. The filtrate is concentrated and dried to yield the product
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
150 mL
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solvent
Reaction Step One
Quantity
82.05 g
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reactant
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19 g
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reactant
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Quantity
80 mL
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solvent
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Quantity
4.32 g
Type
reactant
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Synthesis routes and methods III

Procedure details

Trimellitic acid anhydride chloride (32.40 g, 0.154 mol) was dissolved 100 mL acetone in a 3-neck flask under nitrogen. The flask was cooled in an ice bath. The solution was stirred continuously while a solution of AFM-1 (35.25 g, 0.0773 mol), and pyridine (12.32 g, 0.154 mol) in 50 ml of acetone was added slowly to the cold solution using a dropping funnel. After addition was completed, the flask contents were continuously stirred at room temperature for 4 hours. Water (2.77 g, 0.154 mol) was added and stirring at room temperature was continued overnight. Then the solid formed was removed by vacuum filtration and washed with acetone. The filtrate was concentrated and dried to a white solid with 73% yield. The structure confirmed by NMR.
Quantity
32.4 g
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reactant
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Quantity
100 mL
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reactant
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Quantity
12.32 g
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reactant
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Quantity
50 mL
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reactant
Reaction Step Two
Name
Quantity
2.77 g
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reactant
Reaction Step Three
Yield
73%

Synthesis routes and methods IV

Procedure details

Examples of the aprotic polar solvents useful in the present invention include dimethylacetamide, dimethylformamide, dimethyl sulfoxide, N-methyl-2-pyrrolidone, 4-butyrolactone, sulfolane and cyclohexanone. Those boiling at 150 to 210° C., particularly N-methyl-2-pyrrolidone (abbreviated, hereinafter, to “NMP”), are desirable since imide preparations require high temperatures. The water content in the aprotic polar solvent is preferably kept to 0.2% by weight or less because hydration of TMA produces trimellitic acid, which interferes with the reaction and lowers the molecular weight of polymers. The amount of the aprotic polar solvent is preferably such that the diamine (A), the siloxanediamine (B) and trimellitic anhydride (C) make a total of 10 to 70% by weight, more preferably 15 to 35% by weight, based on the total of them with the aprotic polar solvent. A total of diamine (A), the siloxanediamine (B) and trimellitic anhydride (C) of less than 10% by weight is advantageous to industrial production. If (A), (B) and (C) make a total above 70% by weight, the solubilities of TMA (C) and the diimidodicarboxylic acid mixture (Y) will become insufficient to carry out satisfactory reaction.
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[Compound]
Name
imide
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0 (± 1) mol
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reactant
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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